molecular formula C4H4ClNO3 B11924641 2-Oxazolecarboxylic acid hydrochloride

2-Oxazolecarboxylic acid hydrochloride

Cat. No.: B11924641
M. Wt: 149.53 g/mol
InChI Key: OPWGPGNRBIJMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxazolecarboxylic acid (CAS: 672948-03-7) is a heterocyclic organic compound with the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol. It consists of an oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) substituted with a carboxylic acid group at the 2-position. Key physicochemical properties include:

  • Applications: Serves as a precursor in pharmaceutical synthesis and material science .

Properties

Molecular Formula

C4H4ClNO3

Molecular Weight

149.53 g/mol

IUPAC Name

1,3-oxazole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C4H3NO3.ClH/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);1H

InChI Key

OPWGPGNRBIJMND-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolecarboxylic acid hydrochloride typically involves the cyclization of amino alcohols with carboxylic acids. One common method includes the use of a nucleophilic attack followed by intramolecular cyclization . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to yield oxazoles in high purity .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure the production of the compound in an eco-friendly and cost-effective manner.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, heating with ethanol in the presence of p-toluenesulfonic acid yields the corresponding ethyl ester:

ReactantsConditionsYieldSource
Ethanol, p-TsOH90°C, 3 hours93.5%

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent dehydration . The hydrochloride salt may enhance reaction rates by acting as an internal acid catalyst.

Amidation and Salt Formation

Reaction with amines or ammonia produces amides, while neutralization with bases generates carboxylate salts:

Reaction TypeReagentsProductNotes
AmidationNH₃ or RNH₂2-OxazolecarboxamideRequires activation (e.g., DCC)
Salt FormationNaOH, KOH2-OxazolecarboxylateImproves water solubility

The oxazole ring’s electron-withdrawing nature increases the carboxylic acid’s acidity (pKa ~2-3), facilitating rapid deprotonation .

Decarboxylation

Thermal decarboxylation eliminates CO₂, yielding 2-substituted oxazoles. For instance, heating at 150–200°C produces 2-methyloxazole:

ConditionsProductYieldSource
180°C, inert atmosphere2-Methyloxazole85–90%

The reaction proceeds via a six-membered transition state, stabilized by conjugation with the oxazole ring.

Conversion to Acyl Chlorides

Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) generates the corresponding acyl chloride:

ReagentConditionsYieldSource
SOCl₂Reflux, 2 hours95%

The acyl chloride serves as a precursor for further nucleophilic substitutions (e.g., Friedel-Crafts acylation) .

Nucleophilic Substitution at the Oxazole Ring

While the carboxylic acid group directs electrophilic substitution to the 4- or 5-positions, the hydrochloride’s acidity may facilitate halogenation or nitration under harsh conditions. For example, bromination at 100°C yields 5-bromo-2-oxazolecarboxylic acid .

Key Mechanistic Insights

  • Esterification/Amidation : Acid-catalyzed nucleophilic acyl substitution .

  • Decarboxylation : Concerted mechanism via cyclic transition state.

  • Acyl Chloride Formation : SN² displacement at the carbonyl carbon .

Scientific Research Applications

Pharmaceutical Applications

2-Oxazolecarboxylic acid hydrochloride has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus .
  • Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .
  • Synthesis of Bioactive Compounds : This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its structural characteristics allow it to participate in reactions leading to the formation of complex pharmaceuticals .

Case Study 1: Antimicrobial Evaluation

A study focusing on the antimicrobial properties of oxazole derivatives found that this compound exhibited significant inhibition of biofilm formation by Staphylococcus aureus. The study reported that at concentrations around 250 µg/mL, the compound inhibited biofilm formation by approximately 75% . This finding highlights its potential as a therapeutic agent against biofilm-associated infections.

Case Study 2: Anti-inflammatory Research

In another investigation, researchers explored the anti-inflammatory effects of oxazole derivatives, including this compound. The results suggested that these compounds could modulate inflammatory responses in cellular models, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-oxazolecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain oxazole derivatives have been shown to inhibit prostacyclin receptors, leading to effects such as inhibition of platelet aggregation and vasodilation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Research Findings and Gaps

  • For instance, ethyl oxazole-2-carboxylate derivatives have shown promise in inhibiting SARS-CoV-2 protease in preliminary studies .
  • Data Limitations : Specific data on 2-oxazolecarboxylic acid hydrochloride (e.g., crystallinity, stability) are absent in the reviewed materials. Further studies are needed to characterize its salt form and compare it directly with hydrochlorides of related heterocycles.

Biological Activity

2-Oxazolecarboxylic acid hydrochloride, a derivative of oxazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of oxazole derivatives, which are recognized for their potential therapeutic effects against various diseases. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its molecular formula is C4H4ClN1O3C_4H_4ClN_1O_3, and it exhibits properties typical of oxazole derivatives, such as being a weak acid.

Biological Activities

This compound has been studied for various biological activities, which include:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentration (MIC) values comparable to established antibiotics like oxytetracycline .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including HeLa cells and mouse fibroblasts (L929). The observed IC50 values suggest moderate cytotoxicity, indicating potential for further development as an anticancer agent .
  • Anti-biofilm Activity : The compound has also been evaluated for its ability to disrupt biofilm formation in pathogenic bacteria. It inhibited biofilm development significantly at concentrations around 250 µg/mL, showcasing its potential in treating biofilm-associated infections .

Data Table: Biological Activity Overview

Biological ActivityTarget OrganismsObserved EffectMIC/IC50 Values
AntimicrobialStaphylococcus aureusInhibition of growth16.7 µg/mL
AntimicrobialBacillus subtilisInhibition of growth16.7 µg/mL
CytotoxicHeLa cellsInhibition of proliferationIC50 = 23 µg/mL
Anti-biofilmStaphylococcus aureusDisruption of biofilm formation250 µg/mL

Case Studies

  • Study on Antimicrobial Properties : A study isolated several oxazole derivatives from the fungus Phoma macrostoma, including this compound. The isolated compounds were tested against various bacterial strains, revealing significant antimicrobial activity that supports the potential use of these compounds in clinical settings .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that this compound could selectively inhibit cancer cell growth while having a lesser effect on normal cells, suggesting a therapeutic window for cancer treatment applications.

The biological activities of this compound can be attributed to its ability to interact with biological receptors and enzymes. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis or interfere with cellular signaling pathways in cancer cells, leading to apoptosis .

Q & A

Q. What safety protocols should researchers follow when handling 2-oxazolecarboxylic acid hydrochloride in the laboratory?

  • Methodological Answer : Handling hydrochloride derivatives requires strict adherence to safety guidelines. Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles certified under standards like EN 166 (EU) or NIOSH (US) . Ensure adequate ventilation to avoid inhalation risks, and work in a fume hood when synthesizing or diluting the compound. In case of skin contact, wash immediately with soap and water . For spills, collect material mechanically and dispose of it as hazardous waste, avoiding environmental contamination . Always validate safety protocols against updated safety data sheets (SDS) for analogous compounds .

Q. How can researchers verify the purity of this compound after synthesis?

  • Methodological Answer : Purity assessment typically involves a combination of techniques:
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210–260 nm. Compare retention times against a certified reference standard.
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., oxazole ring protons at δ 7.5–8.5 ppm and carbonyl carbons at δ 160–170 ppm).
  • Melting Point Analysis : Compare observed melting points with literature values (±2°C tolerance).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for this compound).
    Discrepancies in purity data should prompt re-crystallization or column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound as a precursor in heterocyclic synthesis?

  • Methodological Answer : Yield inconsistencies may arise from competing side reactions (e.g., hydrolysis under humid conditions). Mitigation strategies include:
  • Control of Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N2_2/Ar) to suppress hydrolysis .
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress.
  • Byproduct Analysis : Isolate and characterize byproducts via LC-MS or 1H^1H NMR to identify degradation pathways .
  • Statistical Optimization : Apply Design of Experiments (DoE) to evaluate the impact of variables (temperature, stoichiometry) on yield .

Q. What experimental designs are recommended to study the stability of this compound under varying pH conditions?

  • Methodological Answer : Design a stability study with the following phases:
  • pH Range : Test buffered solutions (pH 1–12) at 25°C and 40°C.
  • Time Points : Collect samples at 0, 24, 48, and 168 hours for HPLC analysis.
  • Degradation Kinetics : Calculate rate constants (kk) and half-life (t1/2t_{1/2}) using first-order models.
  • Structural Confirmation : Use 1H^1H NMR to verify integrity of the oxazole ring post-degradation.
    Example data table:
pHTemperature (°C)t1/2t_{1/2} (hours)Major Degradation Product
3251202-Oxazolecarboxylic acid
74048Oxazole ring-opened amide

Contradictions in stability profiles should be analyzed via Arrhenius plots to extrapolate shelf-life .

Q. How can researchers address spectral data discrepancies (e.g., unexpected 1H^1H1H NMR shifts) in derivatives of this compound?

  • Methodological Answer : Spectral anomalies may arise from solvent effects, tautomerism, or impurities. Follow this workflow:
  • Replicate Experiments : Confirm reproducibility under identical conditions.
  • Advanced NMR Techniques : Use 1H^1H-13C^{13}C HSQC/HMBC to assign ambiguous peaks and detect tautomeric forms.
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).
  • Counterion Effects : Test if chloride ion interactions alter chemical shifts by preparing the free acid or alternative salts (e.g., sodium) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting biological activity data for this compound in enzyme inhibition assays?

  • Methodological Answer : Contradictions may stem from assay variability or off-target effects. Steps include:
  • Dose-Response Curves : Perform triplicate assays with 8–12 concentration points to calculate accurate IC50_{50} values.
  • Enzyme Source : Compare results across recombinant vs. tissue-extracted enzymes to rule out matrix effects.
  • Positive/Negative Controls : Include known inhibitors (e.g., oxalyl chloride derivatives) to validate assay conditions .
  • Meta-Analysis : Review published IC50_{50} ranges for structurally related oxazole derivatives to identify outliers .

Key Considerations for Researchers

  • Synthesis Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the hydrochloride salt .
  • Data Transparency : Document raw spectral files and chromatograms in supplementary materials to enable peer validation .
  • Ethical Reporting : Disclose limitations in compound validation (e.g., lack of in vivo toxicity data) per journal guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.